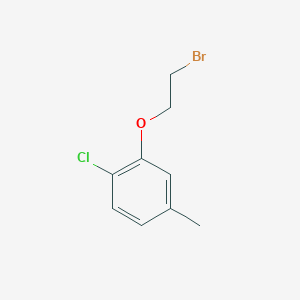

2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromoethoxy)-1-chloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTRQYPWARXPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651059 | |

| Record name | 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910032-21-2 | |

| Record name | 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the halogenated aromatic ether, 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene. This compound holds potential as a versatile intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a chloro-substituted aromatic ring and a bromo-functionalized ethoxy chain, offers multiple reactive sites for further chemical modifications.

This document will delve into the practical aspects of its preparation via the Williamson ether synthesis, offering a detailed, step-by-step protocol. Furthermore, it will outline the analytical techniques crucial for the comprehensive characterization and purity assessment of the synthesized compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This classic and robust method involves the reaction of a phenoxide with a primary alkyl halide.[1][2][3] In this specific synthesis, the sodium or potassium salt of 2-chloro-5-methylphenol is reacted with an excess of 1,2-dibromoethane.

The causality behind this experimental design lies in the SN2 reaction mechanism that governs the Williamson ether synthesis.[4] The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the 1,2-dibromoethane, displacing a bromide ion. Using an excess of 1,2-dibromoethane is crucial to favor the formation of the desired mono-alkylated product and minimize the formation of the bis-ether byproduct.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation and characterization of the final product confirm the efficacy of the described steps.

Materials:

-

2-Chloro-5-methylphenol

-

1,2-Dibromoethane

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-methylphenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.

-

Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (3.0 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude product in ethyl acetate and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the two methylene groups of the bromoethoxy chain. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the two carbons of the ethoxy chain. |

| IR Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-O-C (ether), C-Cl, and C-Br bonds. |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns, including the isotopic pattern due to the presence of chlorine and bromine atoms. |

Interpretation of Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule. The aromatic region will display signals for the three protons on the benzene ring. The methyl group will appear as a singlet. The two methylene groups of the bromoethoxy chain will each give a triplet, with their chemical shifts influenced by the adjacent oxygen and bromine atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of non-equivalent carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the chloro, methyl, and bromoethoxy substituents.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands that confirm the presence of key functional groups. Expected absorptions include C-H stretching for the aromatic and aliphatic protons, the C-O-C stretching of the ether linkage, and absorptions corresponding to the C-Cl and C-Br bonds.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show the molecular ion peak and other fragment ions. The presence of both chlorine and bromine will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens, which is a key diagnostic feature.[7][8]

Safety and Handling

This compound, like many halogenated organic compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, a reliable and well-established method. The importance of proper work-up and purification techniques to obtain a pure product has been emphasized. Furthermore, a comprehensive overview of the key analytical techniques for the characterization of the synthesized compound has been presented. This information will be valuable for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin

- Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature". The Royal Society of Chemistry. (2013).

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

-

Experiment 06 Williamson Ether Synthesis. Scribd. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

-

A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. ResearchGate. (2008). [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024). [Link]

Sources

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectral data (NMR, IR, MS) for 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

An In-Depth Technical Guide to the Spectral Analysis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

For professionals in the fields of chemical research and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a detailed examination of the expected spectral data for This compound , a halogenated aromatic ether with significant potential as a synthetic intermediate.[1] Halogenated aromatic ethers are a critical class of molecules in the synthesis of pharmaceuticals and agrochemicals, where the presence and position of halogen atoms can significantly influence a compound's lipophilicity, metabolic stability, and biological activity.[1]

This document, intended for researchers and scientists, will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide will synthesize a highly accurate, predicted dataset based on the known spectral properties of closely related structural analogs. This approach provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Key Features

The structure of this compound (CAS No. 910032-21-2) incorporates several key functional groups that will give rise to characteristic spectral signatures:

-

A 1,2,4-trisubstituted benzene ring.

-

A chloro substituent.

-

A methyl group.

-

A bromoethoxy side chain.

Each of these features will be dissected in the following spectral analyses.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy is invaluable for determining the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, ethoxy, and methyl protons.

Aromatic Region (δ 6.8-7.4 ppm): The three protons on the benzene ring will show a splitting pattern characteristic of a 1,2,4-trisubstituted system. Based on analogs like 2-bromo-4-chloro-1-methylbenzene and 1-bromo-4-chloro-2-methylbenzene, the following assignments can be predicted.[2][3]

-

H-5: This proton is flanked by the methyl group and a hydrogen. It is expected to appear as a doublet of doublets or a broad doublet.

-

H-6: This proton is adjacent to the chloro group and H-5. It will likely appear as a doublet.

-

H-3: This proton is situated between the bromoethoxy group and a hydrogen, likely appearing as a doublet.

Ethoxy Side-Chain (δ 3.6-4.4 ppm): The two methylene groups of the bromoethoxy chain will appear as two distinct triplets, due to coupling with each other.

-

-OCH₂-: This methylene group, being attached to the oxygen atom, will be deshielded and is predicted to have a chemical shift around δ 4.3-4.4 ppm.

-

-CH₂Br: This methylene group, attached to the bromine atom, will be slightly less deshielded and is expected around δ 3.6-3.7 ppm.

Methyl Group (δ ~2.3 ppm): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-3 | ~6.85 | d | ~8.5 |

| Aromatic H-5 | ~7.15 | dd | ~8.5, 2.0 |

| Aromatic H-6 | ~7.35 | d | ~2.0 |

| -OCH₂- | ~4.35 | t | ~6.0 |

| -CH₂Br | ~3.65 | t | ~6.0 |

| Ar-CH₃ | ~2.32 | s | - |

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information about the carbon framework of the molecule. The predicted spectrum will show distinct signals for each of the nine unique carbon atoms in the molecule.

Aromatic Carbons (δ 115-155 ppm):

-

C-O (C-2): The carbon attached to the bromoethoxy group will be the most downfield of the aromatic carbons, around δ 153-155 ppm.

-

C-Cl (C-1): The carbon bearing the chlorine atom is expected around δ 125-127 ppm.

-

C-CH₃ (C-4): The carbon with the methyl group is predicted to be around δ 130-132 ppm.

-

Other Aromatic Carbons (C-3, C-5, C-6): These will appear in the range of δ 115-130 ppm, with their precise shifts influenced by the neighboring substituents.

Aliphatic Carbons (δ 20-70 ppm):

-

-OCH₂-: The carbon attached to the oxygen will be in the range of δ 68-70 ppm.

-

-CH₂Br: The carbon attached to the bromine will be significantly more upfield, around δ 28-30 ppm.

-

Ar-CH₃: The methyl carbon will be the most upfield signal, around δ 20-21 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-CH₃ | ~20.5 |

| -CH₂Br | ~29.0 |

| -OCH₂- | ~69.0 |

| Aromatic C-3 | ~115.0 |

| Aromatic C-6 | ~126.0 |

| Aromatic C-1 (C-Cl) | ~126.5 |

| Aromatic C-5 | ~130.0 |

| Aromatic C-4 (C-CH₃) | ~131.5 |

| Aromatic C-2 (C-O) | ~154.0 |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will show characteristic bands for its various bonds.

-

C-H Stretching: Aromatic C-H stretching will appear as a group of peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: The strong absorption from the aryl-alkyl ether C-O bond will be prominent in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). This is a key diagnostic peak.

-

C-Cl and C-Br Stretching: The C-Cl bond will have a stretching vibration in the 700-800 cm⁻¹ range, while the C-Br stretch will be found at lower wavenumbers, typically 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2960-2850 | Aliphatic C-H Stretch | Medium |

| 1590, 1490, 1450 | Aromatic C=C Stretch | Medium-Strong |

| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |

| ~1040 | Symmetric C-O-C Stretch (Aryl Ether) | Strong |

| ~750 | C-Cl Stretch | Strong |

| ~550 | C-Br Stretch | Medium |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Molecular Ion (M⁺): The key feature of the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and one bromine atom (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z 248 (C₉H₁₀³⁵Cl⁷⁹BrO), m/z 250 (containing ³⁷Cl or ⁸¹Br), and m/z 252 (containing ³⁷Cl and ⁸¹Br).

Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation. Key predicted fragmentation pathways include:

-

Loss of the bromoethyl group: Cleavage of the ether bond could lead to a fragment corresponding to the chloromethylphenol cation.

-

Alpha-cleavage: Cleavage of the C-C bond in the ethoxy side chain.

-

Loss of a bromine radical: This would result in a prominent M-Br fragment.

Experimental Methodologies

The acquisition of high-quality spectral data is paramount. The following outlines a standard workflow for the characterization of a novel organic compound like this compound.

General Experimental Workflow

Caption: General workflow for spectroscopic analysis of an organic compound.

Detailed Protocols:

-

Nuclear Magnetic Resonance (NMR):

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

If the sample is a solid, grind a small amount with dry KBr powder and press into a thin pellet.

-

Acquire the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Perform a background scan of the empty sample holder and subtract it from the sample spectrum.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column).

-

The separated components elute into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

-

The mass spectrum is recorded for the peak corresponding to the compound of interest.

-

Conclusion

The structural elucidation of this compound relies on a multi-faceted analytical approach. By synthesizing predicted data from ¹H NMR, ¹³C NMR, IR, and MS techniques, based on well-understood principles and spectral data from analogous compounds, researchers can establish a strong benchmark for the verification of this important synthetic intermediate. This guide serves as a practical tool for those engaged in the synthesis and characterization of novel halogenated aromatic ethers, ensuring the integrity and accuracy of their scientific findings.

References

- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-methylbenzene. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Benzene, 2-bromo-1-chloro-4-methyl-. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-chloro-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). 1-(2-bromoethoxy)-4-chlorobenzene. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

NIST. (n.d.). Benzene, 1-chloro-4-methyl-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved January 20, 2026, from [Link]

-

DTIC. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Defense Technical Information Center. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-methyl-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

Sources

A Guide to the Synthetic Utility of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene: A Versatile Building Block in Modern Organic Synthesis

Abstract

In the landscape of modern drug discovery and materials science, the strategic value of functionalized building blocks cannot be overstated. These molecules serve as foundational platforms upon which complex molecular architectures are constructed. This technical guide delves into the synthetic potential of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene (CAS No: 910032-21-2), a halogenated aromatic ether poised for significant applications. While direct literature on this specific isomer is emerging, its structural motifs—a reactive bromoalkyl ether chain and a substituted chloroaromatic ring—are hallmarks of versatile intermediates in medicinal chemistry. By analyzing its core reactivity and drawing parallels with structurally related compounds of proven utility, this document provides a forward-looking perspective for researchers, chemists, and drug development professionals on leveraging this compound's unique characteristics in organic synthesis.

Core Molecular Profile and Strategic Importance

This compound is a bifunctional organic compound featuring two distinct reactive centers ripe for exploitation in synthetic chemistry.[1] Its structure allows for sequential or orthogonal chemical transformations, making it an attractive starting point for the synthesis of diverse molecular scaffolds.

The primary reactive sites are:

-

The 2-Bromoethoxy Side Chain: The terminal primary bromide is an excellent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This "handle" allows for the facile introduction of a wide array of functional groups.[1]

-

The Chloro-Substituted Aromatic Ring: The aryl chloride provides a site for various metal-catalyzed cross-coupling reactions. While less reactive than the corresponding aryl bromide or iodide, modern catalysis offers robust methods for its functionalization. The electronic environment, influenced by the ortho-ether and para-methyl groups, dictates its reactivity in both coupling and potential nucleophilic aromatic substitution (SNAr) reactions.

The strategic placement of these groups makes the molecule a valuable building block, particularly in pharmaceutical research where similar halogenated aromatics are key intermediates in the synthesis of blockbuster drugs.[2][3] A notable analogue, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a crucial precursor for the anti-diabetic medication Dapagliflozin, underscoring the industrial relevance of this class of compounds.[1][4]

Physicochemical Properties

A summary of the key computed and reported properties of this compound is presented below. This data is essential for planning reactions, including solvent selection and purification strategies.

| Property | Value | Source |

| CAS Number | 910032-21-2 | [5] |

| Molecular Formula | C₉H₁₀BrClO | [5][6] |

| Molecular Weight | 249.53 g/mol | [5] |

| Monoisotopic Mass | 247.96036 Da | [6] |

| XLogP3 (Predicted) | 3.6 - 4.2 | [6][7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Topological Polar Surface Area | 9.2 Ų | [7] |

| SMILES | CC1=CC(=C(C=C1)Cl)OCCBr | [6] |

Potential Synthetic Transformations and Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its two primary functional domains. A judicious choice of reaction conditions allows for selective manipulation of either site.

The Bromoethoxy Moiety: A Versatile Electrophilic Handle

The primary alkyl bromide is a potent electrophile, ideal for forging new carbon-heteroatom bonds via SN2 reactions. This pathway is foundational for introducing linkers, pharmacophores, or solubilizing groups.

Key Applications:

-

N-Alkylation: Reaction with primary or secondary amines yields substituted amino-ethers. This is a cornerstone reaction for building scaffolds found in numerous biologically active molecules.

-

O-Alkylation (Williamson Ether Synthesis): Reaction with phenols or alkoxides produces more complex diaryl or alkyl-aryl ethers.

-

S-Alkylation: Reaction with thiols or thiophenols provides access to thioethers, a common functional group in medicinal chemistry.

-

Cyanation: Displacement of the bromide with a cyanide source (e.g., NaCN) extends the carbon chain by one, yielding a nitrile that can be further elaborated into carboxylic acids, amines, or amides.

Causality in Experimental Design: For these SN2 reactions, the choice of a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is critical. These solvents solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but poorly solvate the nucleophile itself, enhancing its nucleophilicity and accelerating the reaction. The use of a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is standard to deprotonate the nucleophile (if acidic) without competing in the substitution reaction.

The Aryl Chloride: Gateway to C-C and C-N Bond Formation

The aryl chloride, while less reactive than an aryl bromide, is a viable handle for modern cross-coupling reactions. These transformations are central to constructing the complex carbon skeletons of many pharmaceuticals and advanced materials.[8]

Potential Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This requires specialized palladium catalysts and ligands (e.g., phosphine-based ligands like SPhos or XPhos) that are effective for activating the C-Cl bond.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form arylamines. This is a powerful method for installing nitrogen-containing functional groups directly onto the aromatic ring.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to create aryl alkynes, which are versatile intermediates for further synthesis, including the formation of heterocyclic compounds.[9]

Expert Insight: The primary challenge in functionalizing the aryl chloride is overcoming its lower reactivity compared to the alkyl bromide. A key strategy is to first perform the SN2 reaction on the bromoethoxy chain at moderate temperatures (e.g., 60-80 °C). Subsequently, the more forcing conditions required for aryl chloride cross-coupling (e.g., >100 °C with a specialized palladium catalyst) can be applied to the resulting intermediate. This sequential approach provides a logical pathway to complex, selectively-functionalized molecules.

Applications in Drug Discovery and Medicinal Chemistry

The true potential of this compound is realized when its reactivity is applied to the synthesis of biologically relevant molecules.

Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. This building block is an excellent precursor for various heterocyclic systems. For example, an initial SN2 reaction with an ortho-amino phenol could be followed by an intramolecular cyclization (e.g., a Buchwald-Hartwig or Ullmann-type reaction) to construct a dibenzoxazepine core, a privileged scaffold in medicinal chemistry. The synthesis of various heterocycles from versatile intermediates is a well-established strategy.[10]

Role as a Versatile Linker

The bromoethoxy group is an ideal tether for linking different molecular fragments. In the development of Proteolysis Targeting Chimeras (PROTACs), for instance, linkers are used to connect a protein-binding ligand to an E3 ligase-recruiting moiety. The sequential reactivity of our title compound would allow for the attachment of one ligand via the bromoethoxy group, followed by functionalization of the aryl ring for attachment of the second ligand.

Building Block for Structure-Activity Relationship (SAR) Studies

In lead optimization, chemists systematically modify a parent molecule to improve its potency, selectivity, and pharmacokinetic properties. This compound provides a platform to generate a library of analogues. The ether linkage can be varied by reacting the precursor phenol (2-chloro-4-methylphenol) with different dihaloalkanes, while the aryl ring can be diversified using the cross-coupling methods described above. This modularity accelerates the exploration of chemical space around a pharmacophore.[3]

Exemplary Experimental Protocols

The following protocols are provided as self-validating, illustrative examples based on established chemical principles for analogous substrates. Researchers should perform their own optimization.

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).

-

Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of 0.2 M.

-

Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of the Aryl Chloride Intermediate

This protocol assumes the product from Protocol 1 is used as the starting material.

-

Setup: To a Schlenk tube under an inert atmosphere, add the aryl chloride intermediate (1.0 eq.), the desired arylboronic acid (1.5 eq.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

-

Reagent Addition: Add a powdered base (e.g., K₃PO₄, 3.0 eq.).

-

Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of 0.1 M.

-

Reaction: Seal the tube and stir the mixture vigorously at 110 °C. Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the final biaryl product.

Conclusion and Future Outlook

This compound represents a highly versatile yet underexplored building block for organic synthesis. Its dual reactivity allows for a range of selective, high-value transformations that are central to modern medicinal chemistry and materials science. The principles of SN2 displacement at the bromoethoxy handle and metal-catalyzed cross-coupling at the aryl chloride core provide a robust and logical framework for the design of complex molecular targets. As the demand for novel chemical entities continues to grow, the strategic application of such bifunctional intermediates will be paramount in accelerating innovation from the laboratory to commercial application. Future research should focus on demonstrating the practical utility of this compound in the synthesis of novel heterocyclic libraries and its incorporation into functional molecules like molecular probes and targeted therapeutics.

References

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. (2016). EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. (2005). US6956142B2 - Process for eco-friendly synthesis of bromobenzene.

-

Google Patents. (n.d.). United States Patent. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 2-Bromo-1-chloro-3-methoxybenzene in Pharmaceutical Material Synthesis. Retrieved from [Link]

-

Phsmarte. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Retrieved from [Link]

-

AA Blocks. (n.d.). 1935939-84-6 | 2-(2-bromoethyl)-1-chloro-4-methylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 2-bromo-1-chloro-4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

-

PDF Free Download. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

-

apicule. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene (CAS No: 461432-23-5) API Intermediate Manufacturers. Retrieved from [Link]

-

ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Retrieved from [Link]

-

ResearchGate. (2025). A MARKET GROWS, BLOCK BY BLOCK: Pharmaceutical building-block business attracts firms from ACROSS THE GLOBE. Retrieved from [Link]

-

PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. apicule.com [apicule.com]

- 5. 910032-21-2|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C9H10BrClO) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 10. acgpubs.org [acgpubs.org]

Reactivity and stability of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

An In-depth Technical Guide to the Reactivity and Stability of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound. As a substituted aromatic ether, this compound possesses distinct reactive centers, primarily the bromoethyl side chain and the substituted benzene ring. The document elucidates the molecule's stability profile under various conditions and explores its reactivity in key organic transformations. The primary reactive pathway is identified as nucleophilic substitution at the terminal bromine atom, a characteristic reaction of primary alkyl bromides. Additionally, the guide examines the regioselectivity of electrophilic aromatic substitution, governed by the competing directing effects of the chloro, methyl, and bromoethoxy substituents. The potential for free-radical reactions at the benzylic position of the methyl group is also discussed. This whitepaper consolidates theoretical principles with practical, field-proven insights, offering detailed experimental protocols and safety guidelines to support its application in synthetic chemistry and drug development.

Introduction and Molecular Overview

This compound is a halogenated aromatic ether whose structural complexity makes it a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of multiple, orthogonally reactive functional groups: a primary alkyl bromide, a stable ether linkage, and a substituted aromatic ring. Understanding the interplay of these groups is critical for predicting the compound's behavior and for designing robust synthetic routes.

This guide serves as a senior-level resource, moving beyond simple data recitation to explain the causal relationships between molecular structure and chemical behavior. We will dissect the electronic and steric factors that govern its stability and dictate its reactivity, providing a foundational understanding for its effective use in research and development.

Caption: Structure of this compound.

Physicochemical and Computed Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably estimated through computational models based on its structure. The following table summarizes key computed properties analogous to the isomeric compound 4-(2-bromoethoxy)-1-chloro-2-methylbenzene.[2] These values are crucial for selecting appropriate solvents, predicting chromatographic behavior, and assessing potential bioaccumulation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrClO | [2] |

| Molecular Weight | 249.53 g/mol | [2] |

| Exact Mass | 247.96036 Da | [2] |

| XLogP3 | 4.2 | [2] |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | [3] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Complexity | 132 | [2] |

Note: XLogP3, a measure of lipophilicity, suggests the compound has low water solubility and may bioaccumulate. The low TPSA value indicates good potential for cell membrane permeability.[3]

Stability Profile

Thermal Stability

Aromatic ethers and halogenated hydrocarbons are generally characterized by high thermal stability. This compound is expected to be stable at temperatures commonly used in organic synthesis (up to ~150°C). Decomposition would likely occur at significantly higher temperatures, potentially leading to the release of hazardous vapors such as hydrogen bromide and hydrogen chloride.

Chemical Stability

-

Ether Linkage: The aryl ether linkage is robust and resistant to a wide range of reagents, including bases, nucleophiles, and mild acids. However, it is susceptible to cleavage under forcing acidic conditions, typically with strong acids like HBr or HI.[4] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide. Due to the high strength of the sp² C-O bond, which has partial double-bond character from resonance with the aromatic ring, cleavage invariably occurs at the weaker sp³ C-O bond.[5][6]

-

Aromatic System: The benzene ring is highly stable and does not react with most oxidants or reductants under standard conditions. The methyl side chain, however, can be oxidized at the benzylic position to a carboxylic acid using strong oxidizing agents like hot potassium permanganate.[7][8]

Storage and Handling

Based on the properties of organobromine compounds, proper storage is crucial.[9] The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible substances such as strong oxidizing agents and strong bases, which could promote degradation or unwanted reactions.

Reactivity Profile: A Multi-faceted Analysis

The reactivity of this compound is best understood by analyzing its three principal reactive domains: the bromoethyl side chain, the aromatic ring, and the benzylic methyl group.

Caption: Reactivity map of this compound.

Primary Reactivity: Nucleophilic Substitution at the Bromoethyl Chain

The most accessible and predictable reaction site is the terminal bromine atom. As a primary alkyl bromide, the carbon atom bonded to bromine is highly susceptible to backside attack by nucleophiles via an SN2 mechanism .[10][11][12] This pathway is favored due to minimal steric hindrance and the excellent leaving group ability of the bromide ion.

-

Causality: The SN2 pathway is a single, concerted step where the nucleophile attacks as the leaving group departs.[11] This mechanism is efficient for primary halides and leads to an inversion of stereochemistry if the carbon were chiral. A wide variety of nucleophiles (e.g., alkoxides, phenoxides, azides, cyanides, amines) can be used to displace the bromide, making this compound a valuable precursor for introducing diverse functionalities.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The benzene ring can undergo electrophilic aromatic substitution, but the regiochemical outcome is dictated by the combined electronic effects of the three substituents.

-

Analysis of Directing Effects:

-

-O-CH₂CH₂Br (Bromoethoxy): The ether oxygen is a powerful activating group and an ortho, para-director due to the donation of its lone pair electrons into the ring via resonance.[13]

-

-CH₃ (Methyl): An activating group and an ortho, para-director through hyperconjugation and weak inductive effects.[14][15]

-

-Cl (Chloro): A deactivating group due to its strong inductive electron withdrawal, yet it is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (arenium ion) at those positions.[16]

-

-

Predicted Regioselectivity: In a competition between multiple directing groups, the most powerful activating group typically controls the position of substitution.[17] Here, the bromoethoxy group is the strongest activator.

-

The position para to the ether (C5) is occupied by the methyl group.

-

One position ortho to the ether (C1) is occupied by the chloro group.

-

Therefore, the primary site for electrophilic attack is the remaining ortho position, C6 . This position is also favorably ortho to the activating methyl group and meta to the deactivating chloro group, reinforcing its high reactivity.

-

Caption: Analysis of directing effects for electrophilic aromatic substitution.

Benzylic Reactivity of the Methyl Group

The C-H bonds of the methyl group are at a benzylic position. Benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[8] This makes the methyl group susceptible to free-radical halogenation . Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light) will selectively brominate the methyl group, yielding 2-(2-bromoethoxy)-1-chloro-4-(bromomethyl)benzene.[8][18]

Experimental Protocols

The following protocols are designed as self-validating systems. Expected outcomes and analytical checkpoints are included to ensure trustworthiness and reproducibility.

Protocol 1: SN2 Displacement of Bromide with a Phenoxide Nucleophile

-

Objective: To synthesize 1-chloro-4-methyl-2-(2-phenoxyethoxy)benzene, demonstrating the primary reactivity of the bromoethyl chain.

-

Causality: This protocol utilizes a classic Williamson ether synthesis variant. Sodium phenoxide, a strong nucleophile, attacks the electrophilic carbon bearing the bromine in an SN2 fashion. Acetone is chosen as the solvent for its ability to dissolve the organic substrate while allowing the sodium bromide byproduct to precipitate, driving the reaction to completion according to Le Châtelier's principle.

-

Methodology:

-

Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.1 eq) and anhydrous acetone (30 mL). Stir until dissolved. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of sodium phenoxide.

-

Reaction: Add a solution of this compound (1.0 eq) in anhydrous acetone (10 mL) dropwise to the stirred phenoxide solution.

-

Monitoring: Attach a reflux condenser and heat the mixture to reflux (~56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by brine (1 x 25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Validation: The final product can be purified by silica gel column chromatography. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

-

Protocol 2: Stability Assessment via Acid-Mediated Cleavage Test

-

Objective: To determine the stability of the ether linkage under strong acidic conditions.

-

Causality: This protocol exposes the compound to hydrobromic acid, a reagent known to cleave ethers.[6] The formation of 2-chloro-5-methylphenol would confirm the lability of the ether bond under these conditions.

-

Methodology:

-

Setup: In a 25 mL round-bottom flask, combine this compound (200 mg) and 48% aqueous hydrobromic acid (5 mL).

-

Reaction: Heat the mixture to reflux (approx. 124°C) with vigorous stirring for 8 hours.

-

Sampling & Analysis: Every 2 hours, withdraw a small aliquot (0.1 mL). Dilute it with water (1 mL) and extract with ethyl acetate (1 mL). Analyze the organic extract by TLC against a standard of the starting material. The appearance of a new, highly polar spot corresponding to the phenol indicates that cleavage is occurring.

-

Final Analysis: After 8 hours, cool the reaction, dilute with water, and extract with ethyl acetate. Analyze the crude extract by GC-MS to identify the starting material, the expected phenolic product, and 1,2-dibromoethane (the fate of the side chain). The ratio of starting material to product provides a quantitative measure of stability.

-

Safety and Handling

This compound should be handled with appropriate care, following standard laboratory safety procedures.

-

Hazards: While specific toxicity data is unavailable, compounds of this class are generally considered irritants.[2] Organobromine compounds can be alkylating agents, and aromatic halides may have other long-term health effects.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any potential vapors.[20][21]

-

Spill & Disposal: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.[20] Dispose of waste material in accordance with institutional and local regulations.

Conclusion

This compound is a structurally rich and synthetically valuable molecule. Its stability is robust under typical synthetic conditions, with the primary vulnerabilities being the ether linkage under strong acid and the benzylic methyl group to radical oxidation. Its reactivity is dominated by the bromoethyl side chain, which serves as an excellent handle for SN2 functionalization. The aromatic ring, while less reactive, can undergo predictable electrophilic substitution, primarily at the C6 position. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this compound as a building block in complex molecular design and drug development endeavors.

References

-

Title: Organobromine chemistry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Electrophilic Substitution in Benzene Source: Scribd URL: [Link]

- Title: LCSS: BROMINE Source: National Research Council URL

-

Title: Material Safety Data Sheet - Theobromine, 99% Source: Cole-Parmer URL: [Link]

-

Title: Ch17 Reactions of Aromatic Compounds Source: University of Calgary URL: [Link]

-

Title: Safety Data Sheet: Bromine Source: Carl ROTH URL: [Link]

-

Title: What is nucleophilic substitution? Source: Chemguide URL: [Link]

-

Title: COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE Source: IRJET URL: [Link]

-

Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL: [Link]

-

Title: Nitration of Toluene (Electrophilic Aromatic Substitution) Source: University of Toronto URL: [Link]

-

Title: Reactions of Arenes: Electrophilic Aromatic Substitution Source: Le Moyne College URL: [Link]

-

Title: InChI Key Database | 1-(2-bromoethoxy)-3-methyl-benzene Source: Mol-Instincts URL: [Link]

-

Title: Why is the ether linkage breaking here? Source: Chemistry Stack Exchange URL: [Link]

-

Title: 7.1: Nucleophilic Substitution Reaction Overview Source: Chemistry LibreTexts URL: [Link]

-

Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Electrophilic Aromatic Substitution: Disubstituted Source: YouTube URL: [Link]

-

Title: Aromatic Reactions Source: Vancouver Island University URL: [Link]

-

Title: Organic Chemistry II / CHEM 252 Chapter 15 – Reactions of Aromatic Compounds Source: University of Nevada, Reno URL: [Link]

-

Title: Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL: [Link]

-

Title: 16.9: Oxidation of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL: [Link]

-

Title: 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide Source: Chemistry Stack Exchange URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. ▷ InChI Key Database ⚛️ | 1-(2-bromoethoxy)-3-methyl-benzene [inchikey.info]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. irjet.net [irjet.net]

- 15. cerritos.edu [cerritos.edu]

- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 18. crab.rutgers.edu [crab.rutgers.edu]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. LCSS: BROMINE [web.stanford.edu]

- 21. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Derivatives and Analogues of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene: Synthesis, Properties, and Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known derivatives and analogues of 2-(2-bromoethoxy)-1-chloro-4-methylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The document details the synthesis of the core molecule, explores its reactivity, and discusses the generation of various derivatives and analogues. Furthermore, it delves into the potential applications of these compounds, drawing parallels with structurally similar molecules of known biological significance. This guide aims to be a valuable resource by not only presenting established data but also by providing insights into the rationale behind synthetic choices and potential avenues for future research.

Introduction: The Significance of this compound as a Synthetic Intermediate

This compound (CAS No. 910032-21-2) is a halogenated aromatic ether that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a substituted benzene ring and a reactive bromoethoxy side chain, offers multiple sites for chemical modification. The presence of the chloro and methyl groups on the aromatic ring influences the electronic properties and steric environment of the molecule, which can in turn affect the reactivity of the bromoethoxy group and the biological activity of its derivatives.[2]

The primary utility of this compound and its analogues lies in their role as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] Structurally related compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are key intermediates in the synthesis of dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type 2 diabetes.[3][4][5] This connection highlights the potential of this compound derivatives as scaffolds for the development of novel therapeutic agents.

This guide will explore the synthesis of the core molecule, the derivatization of its bromoethoxy side chain, and the exploration of analogues with different functional groups.

Synthesis of the Core Molecule: this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available 4-methylphenol (p-cresol).

Step 1: Chlorination of 4-methylphenol

The first step involves the regioselective chlorination of 4-methylphenol to produce 2-chloro-4-methylphenol. This is a standard electrophilic aromatic substitution reaction.

Step 2: Etherification of 2-chloro-4-methylphenol

The resulting 2-chloro-4-methylphenol is then etherified using 1,2-dibromoethane in the presence of a base to yield the final product. The phenoxide ion, generated in situ, acts as a nucleophile, displacing one of the bromide ions from 1,2-dibromoethane in a Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloro-4-methylphenol

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-chloro-4-methylphenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

-

Add 1,2-dibromoethane (1.5 equivalents) to the reaction mixture.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with deionized water and brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Derivatives of this compound via Nucleophilic Substitution

The bromoethoxy group is an excellent electrophilic handle for introducing a wide range of functional groups through nucleophilic substitution reactions (Sₙ2). The bromide ion is a good leaving group, facilitating the attack by various nucleophiles.

Amine Derivatives

Reaction with primary or secondary amines can lead to the formation of the corresponding aminoethoxy derivatives. These derivatives are of particular interest in medicinal chemistry as the introduction of an amino group can significantly impact the pharmacological properties of a molecule, such as its solubility, basicity, and ability to form salt.

Thiol Derivatives

Similarly, reaction with thiols or thiolate anions yields thioether derivatives. Thioethers are present in a number of biologically active molecules and can also serve as intermediates for further transformations, such as oxidation to sulfoxides and sulfones.

Azide Derivatives

The introduction of an azide group via reaction with sodium azide provides a versatile intermediate. The azide can be subsequently reduced to a primary amine or used in "click" chemistry reactions, such as the Huisgen cycloaddition, to link the molecule to other chemical entities.

Ether and Ester Derivatives

Alkoxides and carboxylates can also be used as nucleophiles to displace the bromide, leading to the formation of more complex ethers and esters, respectively.

Analogues of this compound

Analogues of the core molecule can be synthesized by replacing the bromoethoxy side chain with other functional groups. This can be achieved by using different alkylating agents in the etherification step with 2-chloro-4-methylphenol.

Propargyloxy Analogues

A notable class of analogues are the propargyloxy derivatives, which can be synthesized by reacting 2-chloro-4-methylphenol with propargyl bromide. A study on the synthesis of various (prop-2-ynyloxy)benzene derivatives, including 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, demonstrated that these compounds can exhibit interesting biological activities.[6] For instance, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be a potent urease inhibitor, while 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene showed antibacterial activity against Bacillus subtilis.[6]

Experimental Protocol: Synthesis of 2-chloro-4-methyl-1-(prop-2-ynyloxy)benzene

Materials:

-

2-chloro-4-methylphenol

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Standard workup and purification reagents as described previously

Procedure:

-

Follow the general procedure for the synthesis of this compound, substituting propargyl bromide for 1,2-dibromoethane.

-

The reaction is typically carried out under reflux in acetone with potassium carbonate as the base.[6]

-

Purification is achieved through standard extraction and chromatographic techniques.

Benzyl Ether Analogues

The synthesis of benzyl ether analogues, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is of significant industrial importance due to its role as a precursor to dapagliflozin.[5][7][8] The synthesis of this class of compounds often involves a Friedel-Crafts acylation followed by a reduction step.[7][8]

Potential Applications and Future Directions

The derivatives and analogues of this compound represent a rich chemical space for exploration in drug discovery and materials science.

-

Medicinal Chemistry: The structural similarity of its derivatives to intermediates for drugs like dapagliflozin suggests that this scaffold could be used to develop new inhibitors of SGLT2 or other biological targets. The diverse functional groups that can be introduced allow for the fine-tuning of physicochemical and pharmacological properties. The reported antibacterial and enzyme inhibitory activities of propargyloxy analogues further underscore the potential of this class of compounds.[6]

-

Materials Science: The presence of multiple reactive sites allows for the incorporation of these molecules into larger polymeric structures or for their attachment to solid supports for various applications, including chromatography and catalysis.

Future research in this area could focus on the synthesis and screening of a broader library of derivatives and analogues to identify compounds with novel biological activities. Mechanistic studies to understand the structure-activity relationships of these compounds would also be of great value.

Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursors | Potential Applications | References |

| This compound | 910032-21-2 | C₉H₁₀BrClO | 249.53 | 2-chloro-4-methylphenol, 1,2-dibromoethane | Synthetic intermediate | |

| 1-(2-Bromoethoxy)-4-chlorobenzene | 2033-76-3 | C₈H₈BrClO | 235.50 | 4-chlorophenol, 1,2-dibromoethane | Synthetic intermediate | [9] |

| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | C₁₅H₁₄BrClO | 325.63 | 5-bromo-2-chlorobenzoic acid, phenetole | Intermediate for dapagliflozin synthesis | [4] |

| 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene | Not available | C₁₀H₉BrO | 225.08 | 2-bromo-4-methylphenol, propargyl bromide | Antibacterial activity | [6] |

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Not available | C₉H₆BrClO | 245.50 | 4-bromo-2-chlorophenol, propargyl bromide | Urease inhibitor | [6] |

Visualizations

Diagram 1: Synthetic Pathway to this compound

Caption: Synthesis of the core molecule.

Diagram 2: Derivatization of this compound

Caption: Key derivative classes.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel molecules in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, reactivity, and the generation of its derivatives and analogues. The established protocols and the insights into the applications of structurally related compounds offer a solid foundation for researchers to explore the chemical space around this versatile scaffold. The continued investigation of these compounds is likely to yield new discoveries with scientific and commercial importance.

References

-

Benzene, 2-bromo-1-chloro-4-methyl- | C7H6BrCl - PubChem. (n.d.). Retrieved from [Link]

-

2-Bromo-4-chloro-1-methylbenzene | C7H6BrCl | CID 609898 - PubChem. (n.d.). Retrieved from [Link]

-

1-(2-Bromoethoxy)-4-chlorobenzene | C8H8BrClO | CID 74854 - PubChem. (n.d.). Retrieved from [Link]

- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2017). PLOS ONE, 12(1), e0167793. Retrieved from [Link]

-

4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem. (n.d.). Retrieved from [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). Molecules, 25(15), 3341. Retrieved from [Link]

-

Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide derivatives. (2023). Semantic Scholar. Retrieved from [Link]

-

4-bromo-1-chloro-2-(4-ethoxy-3-ethylbenzyl)benzene. (n.d.). Veeprho. Retrieved from [Link]

-

Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. Retrieved from [Link]

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).

-

2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. (2017). Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. 910032-21-2|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 7. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 8. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 9. 1-(2-Bromoethoxy)-4-chlorobenzene | C8H8BrClO | CID 74854 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of the synthetic routes for 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene, a key intermediate in the synthesis of various pharmaceutical compounds. This document delves into the core chemical principles, detailed experimental protocols, and comparative analysis of the primary synthetic methodologies. The guide is structured to offer not just procedural steps but also the causal reasoning behind experimental choices, ensuring a deep understanding for researchers and drug development professionals. Emphasis is placed on the Williamson ether synthesis, the most prevalent route, while also exploring alternative methods such as the Ullmann condensation and Buchwald-Hartwig etherification. This guide aims to be a definitive resource, grounded in scientific integrity and supported by authoritative references.

Introduction: The Significance of this compound

This compound is a substituted aromatic ether that serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromoethyl group and a substituted aromatic ring, makes it a versatile intermediate for the introduction of the 2-(aryloxy)ethoxy motif into larger molecules. This structural unit is found in a number of biologically active compounds, making the efficient and scalable synthesis of this intermediate a topic of significant interest in medicinal chemistry and drug development.

The primary challenge in the synthesis of this molecule lies in the selective mono-alkylation of the precursor phenol, avoiding potential side reactions and ensuring high purity of the final product. This guide will explore the established and potential synthetic strategies to achieve this outcome.

Synthesis of the Precursor: 2-Chloro-5-methylphenol

The primary starting material for the synthesis of this compound is 2-chloro-5-methylphenol. The availability and purity of this precursor are critical for the success of the subsequent etherification step.

Chlorination of m-Cresol

A common industrial route to 2-chloro-5-methylphenol involves the direct chlorination of m-cresol. However, this reaction can lead to a mixture of isomers, with the main byproduct being 4-chloro-3-methylphenol.[1] Achieving high selectivity for the desired 2-chloro isomer often requires careful control of reaction conditions and the use of specific catalytic systems. Research has shown that the use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a dithiaalkane can significantly enhance the para-selectivity, which in the case of m-cresol, directs the chlorine to the 4- and 6-positions (ortho and para to the hydroxyl group, respectively).[2] To obtain the desired 2-chloro-5-methylphenol (which is the same as 6-chloro-3-methylphenol), optimization of these catalytic systems is crucial.

Sandmeyer Reaction of 2-Amino-5-methylphenol

A more selective, albeit longer, route involves the Sandmeyer reaction. This method starts with the nitration of toluene to give m-nitrotoluene, followed by reduction to m-toluidine. Subsequent chlorination and then diazotization of the resulting 2-chloro-5-methylaniline, followed by decomposition of the diazonium salt in the presence of a copper(I) salt, yields 2-chloro-5-methylphenol.[1] This multi-step process, while more complex, generally provides the desired isomer in higher purity.

Primary Synthesis Route: The Williamson Ether Synthesis

The Williamson ether synthesis is the most widely employed method for the preparation of ethers, including this compound. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[3]

Reaction Mechanism and Key Considerations

The synthesis involves two key steps:

-

Deprotonation of the Phenol: 2-Chloro-5-methylphenol is treated with a base to form the corresponding phenoxide ion. The choice of base is critical; common bases include alkali metal hydroxides (NaOH, KOH) or carbonates (K₂CO₃, Cs₂CO₃).[4] The phenoxide is a much stronger nucleophile than the parent phenol, which is essential for the subsequent SN2 reaction.

-

Nucleophilic Substitution: The phenoxide ion then attacks the electrophilic carbon of 1,2-dibromoethane, displacing one of the bromide ions to form the desired ether.

Causality Behind Experimental Choices:

-

Choice of Base: While strong bases like sodium hydride (NaH) can be used, weaker bases like potassium carbonate are often preferred for their ease of handling and to minimize potential side reactions. Cesium carbonate is sometimes employed to enhance the reaction rate due to the increased solubility of the cesium phenoxide.[4]

-

Choice of Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are typically used to dissolve the reactants and facilitate the SN2 reaction.[5] DMF is often a good choice for its high boiling point, allowing for higher reaction temperatures, which can increase the reaction rate.

-

Stoichiometry of 1,2-Dibromoethane: An excess of 1,2-dibromoethane is generally used to favor the formation of the mono-alkylated product and minimize the formation of the bis-ether byproduct.[5]

-

Reaction Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The optimal temperature will depend on the solvent used.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a representative procedure adapted from similar Williamson ether syntheses.[5][6]

-

Reaction Setup: To a solution of 2-chloro-5-methylphenol (1.0 eq.) in acetone or DMF (10 mL per gram of phenol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (3.0 eq.).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 10-15 minutes, then add 1,2-dibromoethane (3.0 eq.).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Role of Phase Transfer Catalysis

To improve the reaction efficiency, especially when using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst (PTC) can be employed. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the 1,2-dibromoethane is located, thereby accelerating the reaction rate.[7]

Alternative Synthesis Routes

While the Williamson ether synthesis is the workhorse for this transformation, other methods can be considered, particularly in cases where the Williamson synthesis proves to be low-yielding or presents other challenges.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol or phenol.[8] In the context of synthesizing the target molecule, this would involve the reaction of 2-chloro-5-methylphenol with a bromo-substituted ethanol derivative in the presence of a copper catalyst.

Mechanism Overview: The reaction generally involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the alkyl halide, followed by reductive elimination to form the ether product.[9]

Advantages:

-

Can be effective for the synthesis of diaryl ethers where the Williamson synthesis might fail.[8]

Disadvantages:

-

Often requires high reaction temperatures.[8]

-

The copper catalyst can be difficult to remove from the reaction mixture.

-

The scope of the reaction can be limited, and yields can be variable.[8]

Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers.[10] This reaction would involve the coupling of 2-chloro-5-methylphenol with a suitable bromo-substituted alcohol derivative in the presence of a palladium catalyst and a suitable ligand.

Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and subsequent reductive elimination to form the ether and regenerate the Pd(0) catalyst.[10]

Advantages:

-

Generally proceeds under milder conditions than the Ullmann condensation.

-

Offers a broad substrate scope and high functional group tolerance.[10]

Disadvantages:

-

The palladium catalysts and specialized ligands can be expensive.

-

The reaction can be sensitive to air and moisture.

Comparative Analysis of Synthesis Routes